5-Methyl-octahydro-1H-indole

Description

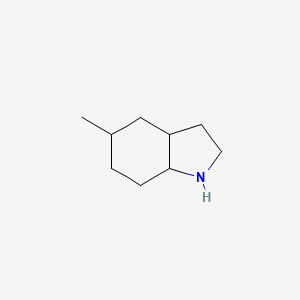

Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

5-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |

InChI |

InChI=1S/C9H17N/c1-7-2-3-9-8(6-7)4-5-10-9/h7-10H,2-6H2,1H3 |

InChI Key |

SBLGZDPPNSRSAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(C1)CCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl Octahydro 1h Indole and Its Analogues

Retrosynthetic Analysis and Strategic Approaches to the Octahydroindole Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For the 5-Methyl-octahydro-1H-indole core, two primary strategic disconnections are most common:

Hydrogenation-based approach: The most direct retrosynthetic disconnection involves breaking the C-C and C-N bonds of the saturated carbocyclic ring, which points to a 5-methylindole (B121678) precursor. This strategy relies on the subsequent hydrogenation of the aromatic and pyrrole (B145914) rings to achieve the desired saturated scaffold. This is often the most convergent and practical approach, provided the substituted indole (B1671886) is readily accessible.

Cyclization-based approach: A more versatile but often longer approach involves disconnecting the bicyclic system to reveal an acyclic or monocyclic precursor. This strategy hinges on forming one of the rings through an intramolecular or intermolecular cyclization reaction. For instance, a key disconnection across the C-N bond and a C-C bond in the six-membered ring can lead back to precursors suitable for reactions like a Robinson annulation followed by an intramolecular aza-Michael reaction. acs.orgscispace.com

These two fundamental strategies—building from an existing indole core or constructing the bicyclic system from simpler fragments—form the basis for the specific methodologies discussed in the following sections. The choice of strategy is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

Catalytic Hydrogenation Protocols for Indole Precursors

The catalytic hydrogenation of indole derivatives is a powerful and atom-economical method for accessing octahydroindoles. This transformation involves the saturation of both the benzene (B151609) and the pyrrole rings of the indole nucleus.

The complete reduction of the indole ring system is a challenging task due to the aromaticity of the carbocyclic ring. nih.gov However, various transition metal catalysts have been developed to achieve this transformation effectively. Platinum and Ruthenium catalysts are commonly employed for this purpose.

For instance, the hydrogenation of various substituted indoles can be achieved using catalysts like Platinum(IV) oxide (PtO₂) under acidic conditions. nih.govnih.gov The presence of an acid, such as in an ethanol-aqueous fluoroboric acid mixture, facilitates the reaction by protonating the indole at the C3 position, which disrupts the aromaticity and promotes hydrogenation. rsc.org Research has shown that electron-donating substituents at the C-5 position, such as a methyl group, can lead to excellent yields of the corresponding indoline (B122111), which is an intermediate on the path to the fully saturated octahydroindole. nih.gov Achieving full saturation to the octahydroindole often requires more forcing conditions, such as higher pressures and temperatures.

Ruthenium-based catalysts, particularly those on supports like carbon (Ru/C), have also proven effective for the complete hydrogenation of indoles. nih.gov These reactions typically require high pressures of hydrogen gas and elevated temperatures to overcome the aromatic stabilization energy. The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity towards the desired octahydroindole product.

| Indole Precursor | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methylindole | Pt/C | H₂, p-toluenesulfonic acid, water | 5-Methylindoline | 96% | nih.gov |

| (S)-Indoline-2-carboxylic acid | PtO₂ | H₂, Acetic Acid, 60 °C | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | 85% (after crystallization) | nih.gov |

| N-Boc-3-methylindole | Ru-NHC Complex | H₂ (100 bar), 25 °C then 100 °C, n-hexane | N-Boc-3-methyloctahydroindole | 95% | acs.org |

| 1,2,3,4-Tetrahydrocarbazole | Platinum Oxide | H₂, Ethanol/aq. HBF₄ | Hexahydrocarbazole | Complete conversion | rsc.org |

The synthesis of chiral octahydroindoles is of great importance, as these structures are prevalent in many bioactive molecules and organocatalysts. nih.govacs.org Asymmetric hydrogenation provides a direct route to enantiomerically enriched octahydroindoles from prochiral indole precursors. This is typically achieved using chiral transition metal complexes, where the metal (commonly Rhodium, Ruthenium, or Iridium) is coordinated to a chiral phosphine (B1218219) ligand. nih.govresearchgate.netdicp.ac.cn

One notable advancement is the use of a dual-function catalyst system. nih.govacs.org A homogeneous Ruthenium N-heterocyclic carbene (Ru-NHC) complex can first catalyze the enantioselective hydrogenation of the pyrrole ring to form a chiral indoline intermediate. This complex can then transform into a heterogeneous catalyst to facilitate the hydrogenation of the more challenging benzene ring, ultimately affording the chiral octahydroindole. nih.gov This method has been successfully applied to a range of protected indoles, yielding products with high diastereoselectivity and enantioselectivity. nih.govacs.org

Palladium-catalyzed asymmetric hydrogenation of unprotected indoles, activated by a Brønsted acid like L-(–)-camphorsulfonic acid (L-CSA), has also been developed for synthesizing chiral indolines with high enantiomeric excess (ee). While this method primarily yields indolines, it represents a significant step towards the enantioselective synthesis of the fully saturated core. Further reduction of the resulting chiral indoline could provide access to the desired octahydroindole. Iridium catalysts paired with chiral N,P ligands (like PHOX) have also been shown to be effective for the asymmetric hydrogenation of N-protected indoles. dicp.ac.cn

| Substrate | Catalyst System | Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-3-methylindole | Ru-NHC Complex | H₂ (100 bar), 4Å MS, n-hexane | N-Boc-3-methyloctahydroindole | 95% | 99% | acs.org |

| 2-Methyl-1H-indole | Pd(OCOCF₃)₂ / (R)-H8-BINAP / L-CSA | H₂ (700 psi), CH₂Cl₂–TFE | 2-Methylindoline | 88% | 91% | |

| N-Acetyl-2-methylindole | [Rh(nbd)₂]SbF₆ / PhTRAP | H₂, Cs₂CO₃ | N-Acetyl-2-methylindoline | >99% | 95% | researchgate.net |

| 2-Methyl-1H-indole | Ir/ZhaoPhos | H₂, Brønsted acid | (S)-2-methylindoline | 98% | 97% | chinesechemsoc.org |

Cyclization Strategies for Octahydroindole Ring System Construction

An alternative to the hydrogenation of pre-formed indoles is the construction of the octahydroindole ring system from acyclic or monocyclic precursors using cyclization reactions. These methods offer great flexibility in introducing various substituents and controlling stereochemistry.

A variety of cyclization reactions have been developed for the synthesis of the octahydroindole core. One powerful strategy involves a domino Robinson annulation/intramolecular aza-Michael reaction. acs.orgscispace.com This approach allows for the construction of complex octahydroindoles with multiple stereocenters in a single-pot operation from simple acyclic precursors like a β-keto ester tethered to a sulfonamide. acs.org This methodology provides excellent enantioselectivities (up to 95% ee) and complete diastereoselective control. acs.orgscispace.com

The intramolecular Diels-Alder reaction of 2-amidofurans is another elegant method for forming the octahydroindole skeleton. acs.org This strategy leverages the furan (B31954) ring as a diene, which reacts with a tethered dienophile to construct the bicyclic system. Palladium-catalyzed intramolecular cyclizations have also been extensively studied for the synthesis of indole and indoline structures, which can serve as precursors for octahydroindoles. mdpi.comencyclopedia.pub For example, a photocatalytic intramolecular reductive cyclization of N-allyl-2-iodoanilines can generate indolines through a 5-exo radical cyclization pathway. clockss.org

Oxidative cyclizations represent an important class of transformations in the biosynthesis of natural products and have been adapted for synthetic chemistry. nih.gov These reactions typically involve the oxidation of a precursor to generate a reactive intermediate that subsequently cyclizes. For the construction of the indoline core, a precursor to octahydroindoles, palladium-catalyzed oxidative cyclization has been shown to be effective. nih.gov This method can involve the direct C-H activation of an acetanilide (B955) in the presence of an alkene like norbornene, leading to functionalized indolines. nih.govsemanticscholar.org While direct application to form the fully saturated octahydroindole in one step is less common, this approach provides valuable indoline intermediates that can be subsequently hydrogenated. The mechanism often involves the formation of a reactive organometallic species that undergoes cyclization through a domino process. nih.gov

Tandem and Cascade Reactions in Octahydroindole Scaffold Construction

Tandem and cascade reactions offer a powerful approach to molecular complexity from simple starting materials in a single operation, enhancing synthetic efficiency by minimizing intermediate purification steps.

A highly effective strategy for constructing the octahydroindole core involves a domino sequence combining a Robinson annulation with an intramolecular aza-Michael reaction. nih.gov This approach allows for the creation of complex octahydroindoles with up to four stereocenters in a one-pot operation. nih.gov The sequence is typically initiated by an organocatalyzed Michael addition, which is followed by a tandem Robinson-aza-Michael double cyclization. nih.gov

This methodology has proven effective in achieving excellent stereochemical control, yielding products with high enantioselectivity (up to 95% enantiomeric excess) and complete diastereoselectivity. nih.gov The use of polymer-supported reagents like PS-BEMP (a polymer-supported phosphazene base) can facilitate the diastereoselective cyclization. nih.gov This domino reaction represents a straightforward, two-step asymmetric synthesis that provides access to a variety of nitrogen-containing bicyclic scaffolds. nih.gov

| Reaction Type | Key Steps | Catalyst/Reagent Example | Key Outcomes |

|---|---|---|---|

| Domino Reaction | Michael Addition, Robinson Annulation, Intramolecular Aza-Michael Addition | PS-BEMP | Up to 4 stereocenters, up to 95% ee, complete diastereoselectivity |

Rearrangement reactions provide an alternative and elegant route to key precursors for octahydroindoles. The aza-Piancatelli rearrangement, a variation of the classic Piancatelli rearrangement, transforms 2-furylcarbinols into trans-4-amino-5-substituted-cyclopent-2-enones using various anilines or other nitrogen nucleophiles. nih.gov These cyclopentenone products are valuable intermediates that can be further elaborated to form the octahydroindole skeleton.

The reaction was first developed in 1976 by Giovanni Piancatelli and involves an acid-catalyzed 4-π electrocyclization, similar to the Nazarov cyclization. researchgate.net The aza-version of this reaction can be catalyzed by lanthanoid salts, such as Dysprosium triflate (Dy(OTf)₃), or other catalysts like phosphomolybdic acid (PMA). nih.gov The choice of catalyst and reaction conditions is crucial; for instance, more reactive substrates like 5-methyl-2-furylcarbinols necessitate milder conditions to prevent the formation of side products. researchgate.net The resulting aminocyclopentenone can undergo subsequent reduction and cyclization steps to afford the final octahydroindole structure.

| Catalyst | Substrates | Product Type |

|---|---|---|

| Dy(OTf)₃ (catalytic) | 2-furylcarbinols, anilines | trans-4-amino-5-substituted-cyclopent-2-enones |

| Phosphomolybdic Acid (PMA) | 2-furylcarbinols, anilines | trans-4-amino-5-substituted-cyclopent-2-enones |

Chiral Synthesis Approaches to 5-Methyl-octahydro-1H-indole Stereoisomers

The biological activity of octahydroindole derivatives is often dependent on their specific stereochemistry. Consequently, the development of chiral synthetic methods to access specific stereoisomers is of paramount importance.

Several strategies have been successfully employed. One prominent method is the highly enantioselective hydrogenation of protected indoles. This approach provides facile access to a range of chiral three-dimensional octahydroindoles. mdpi.com Another powerful technique involves asymmetric organocatalysis. For instance, the previously mentioned domino Robinson annulation/aza-Michael reaction can be rendered asymmetric by using chiral organocatalysts, leading to octahydroindoles with excellent enantioselectivities. nih.gov

Furthermore, a dual catalytic system has been developed for the construction of chiral 2-substituted octahydroindoles starting from cyclic ketones and nitroolefins. arabjchem.org The introduction of a methyl group onto the octahydroindole core, as in 5-Methyl-octahydro-1H-indole, introduces a chiral center, leading to the existence of stereoisomers whose distinct three-dimensional arrangements can lead to different interactions with biological targets. acs.org

Total Synthesis Strategies Involving Octahydroindole Scaffolds as Key Intermediates

The octahydroindole scaffold is a prevalent motif in a wide array of natural products, particularly in the Amaryllidaceae and Sceletium alkaloids. arabjchem.org Its presence underscores the practical significance of synthetic routes to this core structure, as it serves as a crucial building block in the total synthesis of these complex and biologically active molecules. mdpi.comresearchgate.net

A notable example is the use of octahydroindole derivatives in the synthesis of alkaloids from the crinine (B1220781) family. In several synthetic routes towards (±)-crinine, a key step involves the formation of an octahydroindole nucleus which incorporates the characteristic quaternary carbon atom of the target molecule. nih.gov For instance, the catalytic hydrogenation of a hexahydroindole intermediate can yield the cis-configured octahydroindole, which is then carried forward to complete the synthesis. nih.gov

Similarly, the total synthesis of other Amaryllidaceae alkaloids like (−)-elwesine and (−)-epi-crinine utilizes a cis-fused octahydroindole derivative as a late-stage intermediate. acs.orgnih.gov This intermediate undergoes a Pictet-Spengler cyclization to construct the final, complex 5,10b-ethanophenanthridine framework characteristic of these natural products. acs.orgnih.gov These examples highlight how synthetic access to chiral octahydroindoles is fundamental to the successful total synthesis of important therapeutic agents. nih.gov

Chemical Reactivity and Functionalization of 5 Methyl Octahydro 1h Indole

Transformations of the Indole (B1671886) Nitrogen and Methyl Substituent

The functionalization of the 5-Methyl-octahydro-1H-indole core can be selectively directed towards the nitrogen atom or, with much greater difficulty, the methyl substituent.

Indole Nitrogen Transformations: The nitrogen atom in the octahydroindole ring behaves as a typical secondary amine. Its lone pair of electrons makes it a nucleophilic center, readily participating in reactions with a variety of electrophiles. Common transformations include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This is typically achieved by first deprotonating the N-H bond with a strong base, such as sodium hydride (NaH), to form a more potent nucleophile. The resulting anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide or a similar electrophile. youtube.com This method is highly efficient for introducing a wide range of alkyl groups onto the nitrogen atom. rsc.org

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides. This reaction forms a stable amide linkage and is often used to introduce carbonyl-containing functional groups or to serve as a protecting group strategy during multi-step synthesis.

N-Arylation: The introduction of aryl groups at the nitrogen position can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. nih.govnih.gov These methods allow for the formation of N-aryl derivatives, which are prevalent in many biologically active compounds.

| Transformation | Reagents & Conditions | Product Type |

| N-Alkylation | 1. Base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF)2. Alkyl Halide (e.g., R-Br, R-I) | N-Alkyl-5-methyl-octahydro-1H-indole |

| N-Acylation | Acyl Halide (RCOCl) or Anhydride (B1165640) ((RCO)₂O) in the presence of a base (e.g., Pyridine, Et₃N) | N-Acyl-5-methyl-octahydro-1H-indole |

| N-Arylation | Aryl Halide (Ar-X), Palladium or Copper catalyst, Ligand, Base (e.g., K₃PO₄, Cs₂CO₃) | N-Aryl-5-methyl-octahydro-1H-indole |

Methyl Substituent Transformations: The methyl group at the C5 position is a non-activated, saturated alkyl group. libretexts.org Direct functionalization of this group is exceptionally challenging due to the high strength of its C-H bonds. Reactions would likely require harsh, free-radical conditions, which would suffer from poor selectivity, leading to a mixture of products from reactions at other C-H bonds on the carbocyclic ring. Therefore, transformations involving the C5-methyl group are not a common or practical strategy for the functionalization of this scaffold.

Reactions Involving the Saturated Carbocyclic Ring System

The cyclohexane (B81311) portion of the 5-Methyl-octahydro-1H-indole is a saturated carbocycle. While generally stable, it can undergo several key transformations.

Dehydrogenation: Catalytic dehydrogenation, often using platinum (Pt) or palladium (Pd) catalysts at elevated temperatures, can be used to re-aromatize the carbocyclic ring. researchgate.net Depending on the reaction conditions, this can lead to the formation of 5-methyl-tetrahydroindole or fully aromatic 5-methyl-indole. This process is of interest in the context of hydrogen storage technologies. researchgate.net

Ring Expansion and Rearrangement: Under specific conditions, the octahydroindole skeleton can undergo rearrangement. For instance, functionalized octahydroindoles have been shown to undergo ring expansion to form decahydroquinoline (B1201275) derivatives upon treatment with reagents like trifluoroacetic anhydride (TFAA). researchgate.net

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C(sp³)–H bonds in saturated cyclic amines. researchgate.netrsc.org These reactions, often catalyzed by transition metals like rhodium or palladium, allow for the introduction of new functional groups at positions alpha or beta to the nitrogen atom. nih.gov This strategy provides a powerful tool for late-stage modification of the carbocyclic ring without requiring a multi-step synthesis from a pre-functionalized precursor. scripps.edu

Electrophilic and Nucleophilic Transformations on the Octahydroindole Core

The reactivity of the octahydroindole core is defined by its nucleophilic and electrophilic characteristics. masterorganicchemistry.comyoutube.com

Nucleophilic Character: The primary nucleophilic site in 5-Methyl-octahydro-1H-indole is the nitrogen atom, due to its available lone pair of electrons. youtube.com As discussed in section 3.1, this inherent nucleophilicity drives its reactions with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides, protons). youtube.compearson.com The pi systems of alkenes can also act as nucleophiles, although this is not relevant to the fully saturated octahydroindole core. youtube.com

Electrophilic Character: The saturated carbon framework of the octahydroindole core is electron-rich and lacks inherent electrophilic sites. khanacademy.org It is not susceptible to attack by nucleophiles under normal conditions. To induce electrophilic character and enable reactions with nucleophiles, a functional group must first be introduced onto the ring. This can be achieved through C-H functionalization (as described in section 3.2) to install a leaving group (e.g., a halide). The resulting carbon atom becomes electrophilic and can subsequently undergo nucleophilic substitution reactions.

Stereochemical Control in Reactivity and Post-Synthetic Functionalization

The 5-Methyl-octahydro-1H-indole structure contains multiple stereocenters, specifically at the two bridgehead carbons (3a and 7a) and the methyl-substituted carbon (C5). The relative stereochemistry of these centers, particularly the cis or trans fusion of the two rings, plays a critical role in the molecule's three-dimensional shape and its reactivity.

Control over stereochemistry is most effectively achieved during the synthesis of the scaffold itself. A primary synthetic route involves the catalytic hydrogenation of a planar, aromatic 5-methyl-indole precursor. nih.gov The use of chiral catalysts, such as ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands, allows for asymmetric hydrogenation, yielding specific enantiomers of the octahydroindole product with high diastereoselectivity and enantioselectivity. nih.govacs.orgresearchgate.net This approach can establish up to five new stereocenters in a single step. nih.gov

Once a specific stereoisomer is formed, its rigid bicyclic structure governs the stereochemical outcome of subsequent functionalization reactions. Reagents will preferentially approach from the less sterically hindered face of the molecule. This substrate-controlled diastereoselectivity is a key principle in modifying the core while maintaining stereochemical integrity. For example, the hydrogenation of a related indolizine (B1195054) ring was shown to be highly diastereoselective, favoring the formation of the trans product. st-andrews.ac.uk

Strategies for the Preparation of Novel 5-Methyl-octahydro-1H-indole Derivatives and Conjugates

The creation of novel derivatives and conjugates of 5-Methyl-octahydro-1H-indole relies on the strategic application of the reactions described in the preceding sections. The most common approach involves the synthesis of the aromatic indole followed by catalytic hydrogenation to form the saturated core, which can then be further modified. nih.govnih.gov

Preparation of Derivatives: Novel derivatives are typically prepared through two main pathways: functionalization of the nitrogen atom or modification of the carbocyclic ring.

| Strategy | Description | Example Reactions |

| N-Functionalization | Modification of the secondary amine is the most direct method. It allows for the attachment of a wide variety of substituents. | N-alkylation, N-acylation, N-arylation. rsc.orgd-nb.info |

| C-H Functionalization | Late-stage modification of the saturated ring system using transition-metal catalysis to introduce new functional groups. | Palladium- or Rhodium-catalyzed C-H activation to introduce aryl or alkyl groups. researchgate.netnih.gov |

| Hydrogenation of Substituted Indoles | The most versatile method involves synthesizing a functionalized 5-methyl-indole and then reducing the entire ring system to create the desired substituted octahydroindole. | Asymmetric hydrogenation of a pre-functionalized indole using a chiral catalyst. nih.govacs.org |

Preparation of Conjugates: Conjugation involves covalently linking the 5-Methyl-octahydro-1H-indole scaffold to another molecule, such as a peptide, a nanoparticle, or a therapeutic agent, often via a linker. nih.gov This is a multi-step process that requires the initial introduction of a reactive functional handle onto the octahydroindole core.

A general strategy for conjugation is as follows:

Introduction of a Functional Handle: A functional group suitable for conjugation, such as a carboxylic acid, amine, or azide, is installed on the octahydroindole scaffold. This can be achieved, for example, by N-alkylation with a bifunctional reagent (e.g., ethyl bromoacetate (B1195939) to introduce an ester, which can be hydrolyzed to a carboxylic acid) or through C-H functionalization.

Covalent Linkage: The functionalized octahydroindole is then reacted with the target molecule. Standard bioconjugation techniques, such as amide bond formation (coupling a carboxylic acid with an amine), thiol-maleimide coupling, or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), are employed to form the final conjugate. nih.gov

This modular approach allows for the preparation of a wide array of complex molecules where the 5-Methyl-octahydro-1H-indole unit can be used to tune properties such as solubility, receptor binding, or bioavailability.

Structural Elucidation and Stereochemical Analysis of 5 Methyl Octahydro 1h Indole Derivatives

Application of Advanced Spectroscopic Methodologies for Structural Confirmation

Spectroscopic methods are indispensable tools for the initial characterization and structural confirmation of novel 5-Methyl-octahydro-1H-indole derivatives. These techniques provide detailed information about the molecular framework and the electronic environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the connectivity of atoms and the relative stereochemistry of chiral centers within a molecule. Both ¹H and ¹³C NMR are utilized to provide a comprehensive picture of the molecular structure.

In the analysis of indole (B1671886) derivatives, specific chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum are indicative of the substitution pattern and the spatial relationship between protons. researchgate.net For instance, the presence of a singlet in the downfield region is characteristic of the N-H proton of the indole ring. youtube.com The signals for the aromatic protons can reveal the substitution pattern on the benzene (B151609) ring portion of the indole nucleus. researchgate.netyoutube.com

For the octahydro- portion of the molecule, the complexity of the aliphatic region in the ¹H NMR spectrum provides information about the conformation of the saturated rings and the relative orientation of the substituents. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, which helps in assigning the signals and determining the connectivity of the carbon skeleton. researchgate.net

Table 1: Representative ¹H NMR Data for an Indole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.45 | s | - |

| H-4 | 8.07 | d | 8.0 |

| H-5 | 7.40 | dd | 8.0, 2.0 |

| H-7 | 7.73 | d | 2.0 |

Data derived from a study on monoindole alkaloids. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. rsc.org

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound and can be used to identify structural motifs. chemguide.co.ukmsu.edu For indole derivatives, characteristic fragmentation patterns can reveal the presence of the indole core and the nature of the substituents. For example, the cleavage of bonds adjacent to the indole ring can lead to the formation of stable fragment ions that are observed in the mass spectrum.

Soft ionization techniques, such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB), are often used to observe the molecular ion with minimal fragmentation. rsc.org This is particularly useful for confirming the molecular weight of the parent compound.

Table 2: Common Fragment Ions in the Mass Spectra of Indole Derivatives

| m/z | Proposed Fragment |

|---|---|

| 116 | [Indole-C=O]⁺ |

| 144 | [Indole-CH₂-C=O]⁺ |

Data based on the analysis of monoindole derivatives. researchgate.net

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision. nih.gov This allows for the direct visualization of the molecule's structure, including bond lengths, bond angles, and torsional angles. nih.gov

For chiral molecules like 5-Methyl-octahydro-1H-indole derivatives, X-ray crystallography can be used to determine the absolute configuration of each stereocenter. nih.gov This is often achieved by co-crystallizing the compound with a chiral reference molecule or by using anomalous dispersion effects if a heavy atom is present in the structure. The determined crystal structure provides unequivocal proof of the stereochemical outcome of a synthetic route. nih.goveurjchem.com

Table 3: Illustrative Crystal Data for an Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z | 4 |

Data from a study on a 5-methoxy-1H-indole-2-carboxylic acid polymorph. nih.gov

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatographic methods are essential for the separation of stereoisomers and for the assessment of the stereochemical purity of a sample. These techniques are based on the differential interaction of the stereoisomers with a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of enantiomers and diastereomers. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. sigmaaldrich.com

The choice of the CSP is critical for achieving a successful separation and depends on the specific structural features of the analyte. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds. nih.gov

The enantiomeric excess (ee) of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. nih.govbham.ac.uk Similarly, the diastereomeric excess (de) can be determined for compounds with multiple chiral centers. nih.govrsc.org

Gas Chromatography (GC) for Stereochemical Purity

Gas Chromatography (GC) can also be used for the separation of stereoisomers, particularly for volatile and thermally stable compounds. Chiral GC columns, which contain a chiral stationary phase, are employed for the separation of enantiomers.

The assessment of stereochemical purity by GC involves the separation of the desired stereoisomer from its undesired counterparts. The relative peak areas in the chromatogram provide a quantitative measure of the purity. While not as universally applicable as chiral HPLC for all types of compounds, chiral GC can be a powerful tool for the analysis of specific 5-Methyl-octahydro-1H-indole derivatives that are amenable to this technique. researchgate.net

Theoretical and Computational Chemistry Studies on 5 Methyl Octahydro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Furthermore, such studies typically involve the calculation of electronic properties derived from the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

While specific data for 5-Methyl-octahydro-1H-indole is not available, a hypothetical data table for such calculations on a related indole (B1671886) derivative might look as follows:

| Parameter | Calculated Value |

| Total Energy (Hartree) | -XXX.XXXX |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | X.XX |

| HOMO-LUMO Gap (eV) | X.XX |

| Dipole Moment (Debye) | X.XX |

This table is illustrative and not based on actual calculations for 5-Methyl-octahydro-1H-indole.

Conformational Analysis and Energy Landscape Predictions

The octahydroindole ring system is known to be conformationally flexible. A thorough conformational analysis of 5-Methyl-octahydro-1H-indole would be essential to identify its most stable three-dimensional structures. This process involves exploring the potential energy surface of the molecule to locate various energy minima, which correspond to stable conformers.

A representative data table from a conformational analysis might include:

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair-Boat | 0.00 | 75 |

| Chair-Chair | 1.50 | 20 |

| Twist-Boat | 3.00 | 5 |

This table is a hypothetical representation of what a conformational analysis might reveal.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like 5-Methyl-octahydro-1H-indole, this could involve studying its synthesis or its subsequent reactions. For example, computational studies on the synthesis of indole derivatives have utilized DFT to map out reaction pathways, identify transition states, and calculate activation energies. This allows for a detailed understanding of how the reaction proceeds, including which steps are rate-determining.

Such studies can clarify the role of catalysts and the stereochemical outcomes of reactions. While no specific reaction mechanisms involving 5-Methyl-octahydro-1H-indole have been computationally modeled in the available literature, the general approach would be consistent with that used for other nitrogen-containing heterocyclic compounds.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are complementary to static quantum chemical calculations. An MD simulation of 5-Methyl-octahydro-1H-indole would model the movements of its atoms and how its conformation changes in a simulated environment, such as in a solvent like water or in a biological system.

MD simulations are particularly useful for understanding how a molecule's flexibility and its interactions with its surroundings influence its properties and behavior. For indole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, providing valuable information for drug design. nih.gov

In Silico Prediction of Molecular Interactions

In silico methods are widely used to predict how a molecule might interact with biological targets, such as proteins or enzymes. Molecular docking is a common technique used to predict the binding orientation and affinity of a small molecule to a larger receptor molecule. For 5-Methyl-octahydro-1H-indole, this could involve docking it into the active site of a relevant enzyme to predict its potential biological activity.

These predictions are often followed by more detailed analyses, such as MD simulations, to refine the understanding of the binding interactions and the stability of the molecular complex. Studies on other indole derivatives have successfully used these in silico approaches to identify potential drug candidates and to understand their mechanisms of action at a molecular level. nih.gov

Exploration of Biological Activities and Mechanistic Insights for Octahydroindole Derivatives Non Clinical Focus

Structure-Activity Relationship (SAR) Studies of 5-Methyl-octahydro-1H-indole Analogues

The biological activity of octahydroindole derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, have provided valuable insights into optimizing the therapeutic potential of these compounds.

For instance, in the context of cannabinoid type 1 (CB1) receptor allosteric modulators, SAR studies on substituted 1H-indole-2-carboxamides have revealed that the potency of these compounds is enhanced by specific substitutions on the indole (B1671886) ring. nih.gov The presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position on the indole ring were found to increase the modulatory activity at the CB1 receptor. nih.gov This suggests that for 5-methyl-octahydro-1H-indole analogues, the position and nature of substituents on the indole core are critical determinants of their biological activity.

In the development of inhibitors for MAP-kinase-activated kinase 2 (MK2), SAR studies on indole-based inhibitors have shown that introducing aminomethyl groups to the lactam rings of certain derivatives can enhance their potency. nih.gov Additionally, expanding the lactam from a six- to a seven-membered ring resulted in improved molecular potency. nih.gov These findings underscore the importance of subtle structural modifications in optimizing the inhibitory activity of indole derivatives.

The following table summarizes the key findings from SAR studies on various indole derivatives:

| Compound Series | Key Structural Modifications | Impact on Biological Activity | Reference |

| 1H-indole-2-carboxamides | Chloro or fluoro group at C5; short alkyl groups at C3 | Enhanced CB1 receptor allosteric modulation | nih.gov |

| Bis-indole derivatives | 6-6' linkage between indole rings | Increased HIV-1 fusion inhibitory activity | nih.gov |

| Indole-based MK2 inhibitors | Introduction of aminomethyl groups to lactam rings; expansion of lactam ring size | Improved inhibitory potency | nih.gov |

Investigations into Enzyme Inhibition Mechanisms (e.g., ACE, Amyloglucosidase, Glycosidases, Serine Proteases)

Derivatives of the octahydroindole scaffold have been investigated for their potential to inhibit various enzymes, offering therapeutic avenues for a range of conditions.

α-Glucosidase and α-Amylase Inhibition: In the context of diabetes management, the inhibition of α-glucosidase and α-amylase can delay carbohydrate digestion and reduce postprandial blood glucose levels. nih.gov Studies on bis(indol-3-yl)methane derivatives have shown that certain substitutions on the indole ring can influence their inhibitory activity. For example, compounds with a methyl group on the indole ring exhibited moderate inhibitory activities against α-glucosidase, suggesting that electron-donating groups may not be beneficial for this particular interaction. nih.gov In another study, 3,3-di(indolyl)indolin-2-ones demonstrated significant α-glucosidase and α-amylase inhibition, with the type and position of substituents playing a crucial role in their activity. nih.gov For instance, introducing a methyl group at the indole rings of one compound doubled its α-glucosidase inhibition activity. nih.gov

Serine Protease Inhibition: Serine proteases are involved in a multitude of physiological processes, and their dysregulation is linked to various diseases. uq.edu.au The design of mechanism-based inhibitors that target the S' subsites of serine proteases has been explored to achieve high selectivity. nih.gov While specific studies on 5-methyl-octahydro-1H-indole are limited in this area, the general principles of targeting serine proteases with heterocyclic scaffolds suggest that octahydroindole derivatives could be tailored to selectively inhibit these enzymes. nih.gov Plant-derived peptide-based protease inhibitors, such as serpins and Bowman-Birk inhibitors, offer insights into the diverse mechanisms of serine protease inhibition that could inspire the design of novel octahydroindole-based inhibitors. nih.gov

The table below provides a summary of the enzyme inhibitory activities of various indole derivatives:

| Enzyme Target | Compound Class | Key Findings | Reference |

| α-Glucosidase | bis(indol-3-yl)methane derivatives | Methyl group on indole ring showed moderate activity. | nih.gov |

| α-Glucosidase, α-Amylase | 3,3-di(indolyl)indolin-2-ones | Substituent type and position on the indole ring are crucial for activity. | nih.gov |

| Serine Proteases | Mechanism-based inhibitors | Targeting S' subsites can lead to high selectivity. | nih.gov |

Receptor Binding Studies and Ligand-Target Interactions (e.g., Neurotransmitter Systems, Serotonin (B10506) Receptors, TLR4)

The interaction of octahydroindole derivatives with various receptors is a key area of investigation, particularly in the context of neurological and immunological disorders.

Serotonin Receptors: The serotonin 1B (5-HT1B) receptor is a pharmacological target for treating psychiatric and neurological disorders. nih.gov A tritiated derivative, [N-methyl-3H3]AZ10419369, which contains a modified indole-like core, has been shown to be a potent 5-HT1B radiotracer with high affinity for both human and guinea pig 5-HT1B receptors. nih.govdoi.org This demonstrates the potential of the core structure to interact with serotonin receptor systems. Further studies on N-benzyltryptamines, which are structurally related to indole, have revealed that these compounds can exhibit selectivity for either 5-HT2A or 5-HT2C receptors, with some acting as full agonists at the 5-HT2C subtype. researchgate.netnih.gov

Toll-Like Receptor 4 (TLR4): Toll-like receptor 4 (TLR4) is a key component of the innate immune system. Pyrimido[5,4-b]indoles have been identified as TLR4 agonists. nih.gov Structure-activity relationship studies have shown that substitution at the N5 position of the pyrimidoindole core with short alkyl substituents, such as a methyl group, can reduce cytotoxicity while maintaining TLR4 agonist activity. nih.gov This highlights the potential for developing immunomodulatory agents based on the indole scaffold.

The following table summarizes the receptor binding properties of indole-related compounds:

| Receptor Target | Compound Class | Key Findings | Reference |

| Serotonin 1B (5-HT1B) Receptor | Tritiated chromene-2-carboxylic acid derivative | High-affinity binding to human and guinea pig 5-HT1B receptors. | nih.govdoi.org |

| Serotonin 2A/2C (5-HT2A/2C) Receptors | N-benzyltryptamines | Can exhibit selectivity for 5-HT2A or 5-HT2C receptors. | researchgate.netnih.gov |

| Toll-Like Receptor 4 (TLR4) | Pyrimido[5,4-b]indoles | N5 methyl substitution maintains TLR4 agonist activity with reduced cytotoxicity. | nih.gov |

Modulation of Cellular Pathways by Octahydroindole Scaffolds

The octahydroindole scaffold and its derivatives can exert their biological effects by modulating various cellular pathways. For example, the cytotoxic mechanism of the indole alkaloid harmalacidine (B14172634) against U-937 leukemia cells involves targeting the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK). nih.gov

In the context of immune responses, the activation of TLR4 by pyrimido[5,4-b]indoles can trigger downstream signaling cascades that lead to the production of cytokines and chemokines. nih.gov Some of these compounds have been shown to preferentially stimulate the type I interferon pathway, suggesting that they can selectively modulate immune signaling. nih.gov

In Vitro Studies on Antimicrobial Mechanisms

The antimicrobial properties of indole derivatives have been a subject of interest. A study on spiro β-lactam derivatives of 5-methyl-indole-2,3-dione demonstrated their potential as antibacterial agents. researchgate.net One of the synthesized compounds, ICM-3B, exhibited significant zones of inhibition against various bacterial strains, including Bacillus subtilis, Pseudomonas aeruginosa, E. coli, Proteus mirabilis, and Staphylococcus aureus. researchgate.net

In Vitro Studies on Antiviral Mechanisms (e.g., Influenza Virus Inhibition)

Derivatives containing a modified octahydro-1H-quinolizine core, which shares structural similarities with the octahydroindole scaffold, have been investigated for their antiviral activity against influenza viruses. nih.govnih.gov Certain 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) were found to reduce the infectivity of influenza A viruses (H1N1 and H3N2), suggesting their potential as virucidal agents that act on extracellular virions. nih.govnih.gov These compounds exhibited varying degrees of affinity for the viral proteins hemagglutinin and neuraminidase. nih.govnih.gov

The following table summarizes the antiviral activity of these related compounds:

| Virus | Compound Class | Mechanism of Action | Reference |

| Influenza A (H1N1, H3N2) | 1,2,3-triazole-containing lupinine derivatives | Reduction of virus infectivity, affinity for hemagglutinin and neuraminidase. | nih.govnih.gov |

Mechanistic Insights into Cytotoxic Effects on Specific Cell Lines

The cytotoxic effects of indole derivatives against various cancer cell lines have been evaluated in numerous studies. The indole alkaloid harmalacidine, isolated from Peganum harmala, showed high cytotoxicity against U-937 leukemia cells with an IC50 value of 3.1 ± 0.2 μmol/L. nih.gov Importantly, this and other related alkaloids displayed selectivity for leukemia cells over normal HEK-293 cells. nih.gov

In another study, sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold were evaluated for their antiproliferative activity against several human cell lines, including MCF7 (breast adenocarcinoma), HEPG2 (hepatocellular carcinoma), HCT116 (colon), and PaCa2 (pancreatic). ekb.eg Certain compounds within this series demonstrated potent cytotoxic effects against specific cell lines. For instance, compound 5 was highly effective against the HEPG2 cell line. ekb.eg

The table below presents the cytotoxic activity of various indole-related compounds on different cell lines:

| Cell Line | Compound Class | Cytotoxic Effect | Reference |

| U-937 (Leukemia) | Harmalacidine (indole alkaloid) | IC50 of 3.1 ± 0.2 μmol/L | nih.gov |

| HEPG2 (Hepatocellular Carcinoma) | Sulfonyl-α-L-amino acid derivatives | Compound 5 showed potent activity | ekb.eg |

| MCF7 (Breast Adenocarcinoma) | Sulfonyl-α-L-amino acid derivatives | Compound 14 showed potent activity | ekb.eg |

| PaCa2 (Pancreatic) | Sulfonyl-α-L-amino acid derivatives | Compound 18 showed potent activity | ekb.eg |

Neuroprotective Activity Investigations

While direct non-clinical investigations into the neuroprotective activity of 5-Methyl-octahydro-1H-indole are not extensively documented in publicly available research, studies on structurally related octahydroindole derivatives, particularly hydrogenated pyrido[4,3-b]indoles, provide valuable insights into the potential neuroprotective mechanisms of this class of compounds. These investigations often focus on mitigating cellular damage associated with neurodegenerative conditions, such as excitotoxicity and oxidative stress.

Research into hydrogenated pyrido[4,3-b]indole derivatives has explored the influence of various substituents on their biological activity. A key area of investigation has been their ability to modulate the glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes. nih.gov Dysregulation of glutamate (B1630785) signaling and subsequent calcium ion influx is a well-established pathway in neuronal excitotoxicity, a process implicated in a range of neurological disorders.

One study synthesized a series of hydrogenated pyrido[4,3-b]indoles with different substituents at position 8 of the carboline fragment, including a methyl group. nih.gov The neuroprotective potential of these compounds was assessed by their ability to inhibit glutamate-induced calcium uptake. The findings revealed that the nature of the substituent at this position significantly influences the compound's activity. While some derivatives demonstrated inhibitory effects, the methyl-substituted derivative was found to potentiate calcium ion uptake at higher concentrations, suggesting a complex structure-activity relationship. nih.gov

| Compound | Substituent at Position 8 | Effect on Ca2+ Uptake | Concentration Range Studied |

|---|---|---|---|

| Methyl-derivative | -CH3 | Potentiates uptake at high concentrations | 0.01–10 μM |

| Methoxy-derivative | -OCH3 | Inhibitory activity | 0.01–10 μM |

| Fluorine-derivative | -F | Weak inhibitor | Not specified |

| Chlorine-derivative | -Cl | Weak inhibitor | Not specified |

Data sourced from Blokhina et al., 2018. nih.gov

Further insights into the neuroprotective activities of octahydroindole derivatives can be drawn from extensive research on Stobadine, a (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, and its analogs. nih.gov Stobadine is recognized for its antioxidant and free radical scavenging properties, which are crucial mechanisms for neuroprotection. nih.gov Studies have demonstrated the neuroprotective effects of Stobadine and its derivatives in various non-clinical models, including head trauma and hypoxia/low glucose conditions in rat hippocampal slices. nih.gov

The development of new Stobadine derivatives has aimed to enhance its neuroprotective and antioxidant efficacy. nih.gov These compounds have been evaluated for their ability to protect against oxidative damage in rat brain homogenates exposed to an iron/ascorbate system. The protective effects were quantified by measuring the preservation of creatine (B1669601) kinase (CK) activity, an enzyme susceptible to oxidative inactivation. Several new derivatives showed significantly higher activity than the parent compound, Stobadine. nih.gov

| Compound | Relative Protective Activity (Stobadine = 1) |

|---|---|

| Stobadine | 1.00 |

| SMe1M3 | 2.74 |

| SMe1M3BzoC2 | 3.45 |

| SMe1iBuoC2 | 3.79 |

| PBN (alpha-phenyl-tert-butylnitrone) | ~0.33 |

Data represents the relative efficacy in protecting creatine kinase from oxidative damage compared to Stobadine. Sourced from Štolc et al., 2003. nih.gov

In a mouse model of head trauma, the administration of certain Stobadine derivatives led to a significant improvement in sensorimotor outcomes. nih.gov The efficacy of these compounds was compared to that of Stobadine and alpha-phenyl-tert-butylnitrone (PBN), a known free radical scavenger. One particular derivative, SMe1M4M5nProC2, was found to be the most effective, with its neuroprotective action reaching or even exceeding that of PBN. nih.gov

The mechanistic underpinnings of the neuroprotective effects observed with these octahydroindole derivatives are strongly linked to their antioxidant properties. nih.gov By mitigating oxidative stress, these compounds can likely reduce or delay neuronal injury in conditions such as neurotrauma and ischemia/reperfusion. nih.gov While these findings are promising, it is important to note that they are based on octahydro-pyrido[4,3-b]indole structures, and further research is needed to determine the specific neuroprotective profile of 5-Methyl-octahydro-1H-indole.

Applications in Organic Synthesis and Materials Science Non Biological Applications

5-Methyl-octahydro-1H-indole as a Chiral Building Block in Complex Molecule Construction

The octahydro-1H-indole framework is a foundational saturated heterocyclic structure utilized in organic chemistry. Due to their versatile reactivity, octahydroindoles serve as important building blocks in organic synthesis for the creation of more complex heterocyclic compounds. The introduction of a methyl group to this structure, as seen in 5-Methyl-octahydro-1H-indole, significantly influences its chemical reactivity. This substitution can alter the molecule's steric and electronic properties, making methylated octahydroindoles valuable starting points for constructing more intricate molecular architectures.

While the broader class of indole (B1671886) derivatives, such as (S)-indoline, have been successfully employed as chiral auxiliaries in asymmetric synthesis, the specific application of 5-Methyl-octahydro-1H-indole in this capacity is an emerging area of research. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis, after which it can be recovered. wikipedia.org The inherent chirality of resolved enantiomers of 5-Methyl-octahydro-1H-indole makes it a potential candidate for such applications, guiding the formation of specific stereoisomers in the construction of complex chiral molecules.

Utilization in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The indole nucleus is a common feature in a vast number of biologically active natural products, particularly alkaloids, and medicinally important synthetic compounds. nih.gov Consequently, derivatives of the hydrogenated octahydroindole scaffold are significant in medicinal chemistry. For instance, a related structure, (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, serves as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Methyl-substituted indoles are also crucial in pharmaceutical development. The closely related precursor, 5-Methyl-1H-indole-3-carboxylic acid, is a key intermediate used to synthesize various pharmaceuticals, notably in the development of anti-cancer agents where it helps modulate biological pathways. chemimpex.com The synthesis of complex indole derivatives is often a critical step in producing molecules of medicinal interest. mdpi.com Research has demonstrated the synthesis of compounds like 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, which are considered promising precursors for new drugs. mdpi.com Given this context, 5-Methyl-octahydro-1H-indole represents a valuable synthetic intermediate for accessing novel analogues of complex alkaloids and other pharmacologically active agents.

Table 1: Examples of Related Indole Intermediates in Pharmaceutical Synthesis This table is interactive. Click on the headers to sort.

| Intermediate Compound | Application / Target Molecule Class | Reference |

|---|---|---|

| (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | Angiotensin-Converting Enzyme (ACE) inhibitors | |

| 5-Methyl-1H-indole-3-carboxylic acid | Anti-cancer agents | chemimpex.com |

| 5-hydroxy-2-methyl-1H-indole | Precursor for various pharmaceutical targets | researchgate.net |

| 5-Nitroindole derivatives | c-Myc G-Quadruplex binders (anti-cancer) | d-nb.info |

Role in the Development of Liquid Organic Hydrogen Carriers (LOHC) Systems

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store hydrogen through catalytic hydrogenation and release it via dehydrogenation, offering a safe and practical method for hydrogen transport and storage. Indole derivatives have been identified as promising LOHC candidates due to their favorable thermodynamic properties.

Research into indole-based LOHCs has shown that methylation of the indole structure can lower the enthalpy of reaction for dehydrogenation. This is a crucial parameter, as a lower reaction enthalpy allows for the release of hydrogen at milder, more energy-efficient conditions. Methylation also improves the chemical stability of the carrier molecule throughout the repeated hydrogenation and dehydrogenation cycles.

The 5-Methyl-octahydro-1H-indole molecule represents the hydrogen-rich (hydrogenated) form of the LOHC pair, while its aromatic counterpart, 5-methyl-1H-indole, is the hydrogen-lean form. The reversible transformation between these two states forms the basis of the hydrogen storage and release cycle.

Table 2: Properties of Indole-Based LOHC Systems This table is interactive. Click on the headers to sort.

| LOHC System Component | Key Advantage Noted in Research |

|---|---|

| Methyl-substituted indoles | Lowers the enthalpy of reaction for dehydrogenation |

| 1-methyl-indole | Improved chemical stability during reactive cycles |

| Indole derivatives (general) | Favorable thermodynamics for hydrogen release |

Precursor for Advanced Chemical Materials

The indole scaffold is not only important in pharmaceuticals but also serves as a building block for functional materials with unique electronic and optical properties. While the applications of the saturated 5-Methyl-octahydro-1H-indole are still being explored, the broader family of indole derivatives has been successfully used to create advanced materials.

For example, specific indole derivatives have been incorporated into molecules designed for use in organic solar cells and as non-linear optical chromophores. openmedicinalchemistryjournal.com The ability to functionalize the indole ring allows for the tuning of its properties, making it a versatile precursor for polymers and other macromolecules. The development of organometallic and coordination polymers containing various functional units has led to materials with novel catalytic, magnetic, optical, and electrical properties. researchgate.net The 5-Methyl-octahydro-1H-indole structure, through dehydrogenation to its indole form or other chemical modifications, could be integrated into such polymer backbones, potentially yielding new functional materials for a range of applications. mdpi.com

Conclusion and Future Research Directions

Current Challenges in 5-Methyl-octahydro-1H-indole Chemistry and its Derivatives

Despite the synthetic utility of the octahydroindole core, significant challenges remain, particularly concerning the controlled synthesis and functionalization of specific derivatives like 5-Methyl-octahydro-1H-indole.

Stereochemical Complexity : The octahydroindole framework contains multiple stereocenters. Achieving precise control over both relative and absolute stereochemistry, especially at the C5 position and the ring fusion carbons (3a and 7a), is a formidable task. Many existing synthetic routes yield mixtures of diastereomers, necessitating tedious separation processes or complex chiral resolution steps. nih.gov Developing catalytic asymmetric methods that can selectively generate a single desired stereoisomer of 5-Methyl-octahydro-1H-indole from simple precursors remains a primary objective.

Limited Functionalization Strategies : While methods for constructing the core scaffold are advancing, strategies for the selective late-stage functionalization of the saturated carbocyclic ring are less developed. Introducing substituents at positions other than the nitrogen atom or the carbon adjacent to it (C2) often requires multi-step sequences starting from highly functionalized precursors. researchgate.net This limits the ability to rapidly generate diverse libraries of 5-Methyl-octahydro-1H-indole derivatives for structure-activity relationship (SAR) studies.

Scalability and Efficiency : Many reported syntheses of substituted octahydroindoles involve multiple steps, utilize expensive reagents or catalysts, and may not be amenable to large-scale production. researchgate.net The development of more convergent, atom-economical, and scalable routes is crucial for the practical application of these compounds in areas like drug development and materials science.

Emerging Synthetic Methodologies and Strategic Advancements for Octahydroindole Scaffolds

To overcome the aforementioned challenges, organic chemists are actively developing innovative synthetic strategies. These new methods promise more efficient and selective access to complex octahydroindole structures.

Catalytic Asymmetric Dearomatization (CADA) : A powerful modern strategy involves the dearomatization of indole (B1671886) precursors. researchgate.net This approach breaks the aromaticity of a readily available indole to generate a complex, three-dimensional indoline (B122111) or indolenine structure with controlled stereocenters. acs.orgrsc.org Palladium-catalyzed asymmetric dearomative arylation and chiral phosphoric acid-catalyzed reactions are at the forefront of this area, enabling the synthesis of highly enantioenriched products. acs.orgrsc.org Applying these methods to 5-methylindole (B121678) derivatives could provide a direct and stereocontrolled route to the 5-Methyl-octahydro-1H-indole core.

Domino and Cascade Reactions : One-pot cascade reactions that form multiple bonds and rings in a single operation are highly sought after for their efficiency. acs.orgnih.gov Strategies such as domino Robinson annulation/intramolecular aza-Michael reactions have been developed to construct complex octahydroindoles with up to four stereocenters in a single pot with excellent stereocontrol. acs.org Similarly, catalytic hydrogenation cascades can convert simple aromatic precursors into saturated N-heterocycles, offering a streamlined path to the octahydroindole scaffold. researchgate.net

C-H Functionalization : Direct functionalization of C-H bonds is an emerging field that offers the potential to modify the octahydroindole scaffold without the need for pre-installed functional groups. rsc.org While still in its early stages for saturated heterocycles, developing catalysts that can selectively activate and functionalize specific C(sp³)-H bonds on the carbocyclic ring of 5-Methyl-octahydro-1H-indole would be a transformative advancement.

Table 1: Comparison of Modern Synthetic Strategies for Octahydroindole Scaffolds

| Methodology | Key Features | Potential Advantages for 5-Methyl-octahydro-1H-indole | Reference |

|---|---|---|---|

| Catalytic Asymmetric Dearomatization (CADA) | Breaks aromaticity of indole precursors; introduces stereocenters. Uses chiral catalysts (e.g., Pd, chiral acids). | Direct access to chiral core from simple 5-methylindole; high enantioselectivity. | researchgate.netacs.orgrsc.org |

| Domino/Cascade Reactions | One-pot formation of multiple bonds and rings. Often involves cyclization and annulation steps. | High step- and atom-economy; rapid construction of molecular complexity. | researchgate.netacs.orgnih.gov |

| Transition-Metal Catalyzed Cyclizations | Utilizes catalysts (e.g., Pd, Rh) to facilitate ring formation from acyclic precursors. | Good functional group tolerance; versatile for creating diverse substitution patterns. | rsc.orgnih.gov |

| C(sp³)–H Functionalization | Directly converts C-H bonds to C-C or C-X bonds on the saturated ring. | Enables late-stage modification of the core structure, ideal for library synthesis. | rsc.org |

Future Avenues in Mechanistic Biological Exploration (In Vitro and Fundamental Interactions)

The biological potential of the 5-Methyl-octahydro-1H-indole scaffold is largely untapped. Future research should focus on fundamental in vitro studies to elucidate its mechanism of action and identify potential biological targets.

Target Identification and Screening : Given that many indole alkaloids interact with receptors in the central nervous system, a logical first step is to screen 5-Methyl-octahydro-1H-indole and its derivatives against a panel of G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.orgnih.gov Techniques like competitive radioligand binding assays can determine binding affinities and identify initial hits. nih.gov

Structure-Activity Relationship (SAR) Studies : By synthesizing a focused library of 5-Methyl-octahydro-1H-indole analogs with varied substituents, researchers can perform systematic SAR studies. nih.govnih.gov This involves correlating changes in molecular structure with changes in biological activity, which can reveal the key chemical features required for target engagement and potency. researchgate.netfrontiersin.org

Enzymatic Inhibition Assays : The rigid, three-dimensional shape of the octahydroindole core makes it an attractive scaffold for designing enzyme inhibitors. Screening against panels of therapeutically relevant enzymes, such as kinases or proteases, could uncover novel inhibitory activities. mdpi.com

Biophysical Techniques : For promising hits, advanced biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to study the kinetics and thermodynamics of the ligand-protein interaction. These techniques provide detailed mechanistic insights beyond simple affinity measurements.

Potential for Novel Applications in Broader Chemical Sciences

The unique structural and chemical properties of 5-Methyl-octahydro-1H-indole suggest its utility beyond medicinal chemistry.

Asymmetric Catalysis : As a chiral, bicyclic amine, the octahydroindole scaffold is an excellent candidate for development into a chiral ligand or organocatalyst. nih.govfrontiersin.org The nitrogen atom can coordinate to a metal center or act as a Lewis base, while the rigid, chiral framework can induce stereoselectivity in a wide range of chemical transformations. The 5-methyl group provides an additional stereochemical handle to fine-tune the catalyst's structure.

Materials Science : Saturated N-heterocycles are being explored as building blocks for functional materials. researchgate.net Derivatives of 5-Methyl-octahydro-1H-indole could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or catalytic properties. The saturated nature of the scaffold imparts greater three-dimensionality compared to flat aromatic linkers.

Chiral Auxiliaries and Resolving Agents : Enantiomerically pure forms of 5-Methyl-octahydro-1H-indole derivatives could serve as effective chiral auxiliaries. By temporarily attaching them to a prochiral molecule, they can direct the stereochemical outcome of a reaction before being cleaved, providing a reliable method for asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-octahydro-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multi-step protocols, including cyclization and catalytic reduction. For example, iodine (10 mol%) in acetonitrile at 40°C achieves high yields (98%) in electrophilic substitutions (Table 1, ). Optimize purity via column chromatography (70:30 ethyl acetate:hexane) and validate with NMR (¹H, ¹³C, ¹⁹F) and FAB-HRMS .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- Methodological Answer : Combine ¹H/¹³C NMR for functional group identification, ¹⁹F NMR (if fluorinated analogs are present), and FAB-HRMS for molecular mass confirmation. Use TLC for reaction monitoring and column chromatography for purification . For crystallographic validation, employ SHELXL (small-molecule refinement) and ORTEP-III for graphical representation of 3D structures .

Q. How should experimental procedures be documented to ensure reproducibility?

- Methodological Answer : Follow ICMJE standards: report reagent purities (e.g., ≥95%), reaction temperatures (±1°C), and solvent ratios. Include CAS numbers, catalyst loadings (e.g., 10 mol% I₂), and chromatographic conditions (e.g., Rf values). Use IUPAC nomenclature and provide spectral data in supplementary materials .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in reported biological activities?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity (e.g., amplitude q and phase angle φ). Use crystallographic data (SHELX-refined structures) to correlate puckering modes with receptor binding. Discrepancies in bioactivity may arise from conformational flexibility; compare DFT-calculated vs. experimental puckering parameters .

Q. What strategies address contradictions in catalytic efficiency across studies?

- Methodological Answer : Perform kinetic profiling under varied conditions (e.g., solvent polarity, temperature). For iodine-catalyzed reactions, compare yields at 40°C (98%) vs. 80°C (95%) (Table 1, ). Use statistical tools (e.g., ANOVA) to isolate variables. Cross-validate with alternative catalysts (e.g., FeCl₃, AlCl₃) and assess steric/electronic effects via Hammett plots .

Q. How can multi-target interactions of 5-Methyl-octahydro-1H-indole derivatives be systematically analyzed?

- Methodological Answer : Employ computational docking (e.g., AutoDock Vina) to predict binding affinities for receptors like serotonin transporters or kinases. Validate experimentally via radioligand assays (IC₅₀) and pathway analysis (e.g., Western blotting for phosphorylation changes). Compare with structurally similar indoles (e.g., 5-methoxy-1H-indol-6-ol) to identify structure-activity relationships .

Data Analysis and Reporting

Q. What criteria should guide the interpretation of conflicting crystallographic data?

- Methodological Answer : Prioritize high-resolution (<1.0 Å) datasets. Use SHELXL’s R-factor and residual density maps to assess model accuracy. For twinned crystals, apply the Hooft parameter in SHELXL to refine twin laws. Cross-check with ORTEP-III visualizations to detect artifacts .

Q. How can researchers validate the reproducibility of biological assays?

- Methodological Answer : Include positive/negative controls (e.g., known kinase inhibitors for IC₅₀ comparisons). Use triplicate measurements and report standard deviations. For cell-based assays, specify passage numbers and serum batch details. Share raw data in repositories like CCDC (e.g., CCDC-2191474) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.